molecular formula C20H22N4S B11505460 4,5-Diphenyl-2-piperidin-1-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione

4,5-Diphenyl-2-piperidin-1-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione

Cat. No.: B11505460
M. Wt: 350.5 g/mol
InChI Key: WCQYBGJFZCQXDB-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-piperidin-1-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione: is a chemical compound with the following properties:

    Chemical Formula: CHNS

    CAS Number: 56807-57-9

This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of the piperidine and phenyl groups adds complexity to its structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4,5-diphenyl-2-piperidinomethyl-2,4-dihydro-1H-1,2,4-triazole-3-thione (a precursor) with appropriate reagents. For example:

    Condensation Reaction:

    Reductive Amination:

Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substituents on the phenyl rings can be replaced by other functional groups.

    Reduction: Reduction of the triazole ring may occur under appropriate conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

    Reduction: Sodium borohydride (NaBH) or catalytic hydrogenation.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis requires experimental data.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related triazoles, the combination of piperidine and phenyl groups in this compound sets it apart. Similar compounds include 1,5-Diphenyl-1H-1,2,4-triazole-3(2H)-thione , which lacks the piperidine moiety.

Properties

Molecular Formula

C20H22N4S

Molecular Weight

350.5 g/mol

IUPAC Name

4,5-diphenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C20H22N4S/c25-20-23(16-22-14-8-3-9-15-22)21-19(17-10-4-1-5-11-17)24(20)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2

InChI Key

WCQYBGJFZCQXDB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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